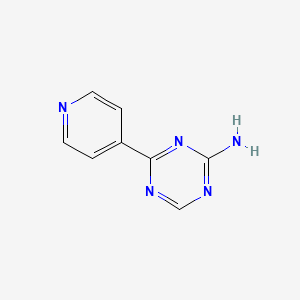

4-(Pyridin-4-yl)-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOWEJICGSZQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566385 | |

| Record name | 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143261-63-6 | |

| Record name | 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Pyridin 4 Yl 1,3,5 Triazin 2 Amine and Its Derivatives

Precursor Synthesis and Core Functionalization Strategies for 1,3,5-Triazine (B166579)

The foundation for synthesizing 4-(pyridin-4-yl)-1,3,5-triazin-2-amine lies in the construction of the 1,3,5-triazine (or s-triazine) core. This heterocyclic system is accessible through various pathways, with methods starting from cyanuric chloride being the most established.

Utilization of Cyanuric Chloride in Sequential Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent and versatile method for creating substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) backbone. mdpi.comnih.govresearchgate.net This precursor is highly reactive due to the electron-withdrawing nature of the nitrogen atoms in the triazine ring and the three chlorine substituents. mdpi.com

The key to this strategy is the differential reactivity of the three chlorine atoms. The substitution of each chlorine atom deactivates the ring towards further substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. mdpi.comnih.gov This thermodependency is a cornerstone of triazine chemistry. rsc.org

First Substitution: The replacement of the first chlorine atom is typically conducted at low temperatures, around 0–5 °C. nih.govderpharmachemica.comnih.gov

Second Substitution: The second chlorine atom is generally substituted at room temperature. mdpi.comnih.gov

Third Substitution: The final substitution requires more forcing conditions, often involving heating or refluxing the reaction mixture at higher temperatures. nih.gov

This temperature-controlled sequence allows for the synthesis of non-symmetrical tri-substituted triazines. nih.govresearchgate.net For the target molecule, this compound, the synthesis would involve the sequential reaction of cyanuric chloride with ammonia (B1221849) (or a protected amine), a 4-pyridyl nucleophile, and a final nucleophile or a reduction step to leave a hydrogen if starting from a disubstituted precursor. The order of nucleophile addition is crucial; for instance, in synthesizing O,N-type substituted s-triazines, the oxygen-centered nucleophile should be incorporated before the amine. nih.gov

Table 1: Temperature-Dependent Sequential Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Reactivity of Remaining C-Cl Bonds |

|---|---|---|

| First Chlorine | 0–5 °C | High |

| Second Chlorine | Room Temperature | Moderate |

| Third Chlorine | Elevated Temperature (Reflux) | Low |

One-Pot Synthetic Approaches for Triazine Core Construction

While the stepwise SNAr approach is robust, one-pot methodologies offer a more streamlined and efficient alternative for constructing the triazine core. These methods often involve multi-component reactions where several starting materials combine in a single synthetic operation to form the desired product.

One notable example is the microwave-assisted, three-component reaction of 2-aminopyridine (B139424), cyanamide (B42294), and various aromatic aldehydes or ketones under neat (solvent-free) conditions to produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This approach is lauded for its high atom economy and simplicity. nih.gov Another one-pot method involves the base-mediated condensation of readily available imidates, guanidines, and amides or aldehydes to yield unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org Such domino processes significantly reduce reaction time and the need for isolating intermediates, aligning with the principles of green chemistry. nih.govresearchgate.net

Pyridyl Moiety Introduction and Functionalization

The incorporation of the pyridyl group is a critical step that defines the target molecule. This can be achieved either by using a pyridyl-containing nucleophile in a substitution reaction or through modern cross-coupling techniques.

Coupling Reactions for Pyridine (B92270) Ring Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between the triazine core and the pyridine ring. nih.gov The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been effectively used to assemble various triazine-heteroaryl structures, including mdpi.commdpi.comwikipedia.orgtriazine-pyridine compounds. nih.gov

Another prominent method is the Suzuki-Miyaura cross-coupling, which typically involves the reaction of a boronic acid or ester with a halide. organic-chemistry.org This reaction could be employed by coupling a pyridylboronic acid with a chloro-triazine derivative or, conversely, a triazinylboronic acid with a halopyridine. These coupling reactions offer a versatile route to biheteroaryl systems under relatively mild conditions. nih.govorganic-chemistry.org

Table 2: Common Cross-Coupling Reactions for Pyridyl-Triazine Synthesis

| Coupling Reaction | Triazine Component | Pyridine Component | Catalyst System (Typical) |

|---|---|---|---|

| Negishi Coupling | Chloro-triazine | Pyridylzinc reagent | Palladium (e.g., Pd₂(dba)₃/X-Phos) |

| Suzuki Coupling | Chloro-triazine | Pyridylboronic acid | Palladium (e.g., PdCl₂(dcpp)) |

Derivatization Strategies on the Pyridine Ring

Once the this compound scaffold is assembled, the pyridine ring itself can be further functionalized to create a library of derivatives. This allows for the fine-tuning of the molecule's properties. A key strategy is the late-stage N-alkylation of the pyridine nitrogen atom to form pyridinium (B92312) salts. nih.govresearchgate.net This transformation not only modifies the electronic properties of the ring but can also introduce new functional groups for further reactions. nih.gov For example, reacting a pyridyl-triazine with 3-iodopropionic acid can selectively alkylate the pyridine nitrogen, yielding a pyridinium compound with a carboxylic acid handle. nih.gov

Modern Reaction Conditions and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient reaction protocols. The synthesis of pyridyl-triazines has benefited significantly from these advancements.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green tool. researchgate.net By using microwave irradiation, reaction times can be drastically reduced from hours to mere minutes, often with improved product yields and purity. mdpi.comresearchgate.net Many of these reactions can be performed under solvent-free conditions, which further enhances their environmental credentials. researchgate.netchim.it

Ultrasound-assisted synthesis, or sonochemistry, provides another eco-friendly alternative to conventional heating. nih.gov Sonication can significantly accelerate reaction rates, and a distinct advantage is the ability to use water as a solvent, reducing reliance on volatile organic compounds. nih.gov For example, the synthesis of 1,3,5-triazine derivatives via sonochemistry can be achieved in as little as 5 minutes with yields exceeding 75%. nih.gov Analysis has shown that such sonochemical methods can be significantly "greener" than classical protocols. nih.gov The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can further enhance the efficiency of these modern methods. mdpi.comnih.gov

Table 3: Comparison of Synthetic Methodologies

| Method | Typical Reaction Time | Energy Consumption | Solvent Usage | Key Advantages |

|---|---|---|---|---|

| Conventional Heating | 5–6 hours | High | Organic Solvents | Well-established procedures |

| Microwave Irradiation | 2.5–15 minutes mdpi.comnih.gov | Low | Minimal or Solvent-free | Rapid, high yields, efficient |

| Sonochemistry | 5–35 minutes mdpi.comnih.gov | Low | Often Aqueous | Fast, enables use of water |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or "neat" conditions. This approach offers a green and efficient alternative to conventional heating methods. nih.govresearchgate.net

A notable application is the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This protocol involves the reaction of 2-aminopyridine, cyanamide, and various aromatic aldehydes or ketones. nih.govresearchgate.net The reaction, promoted by microwave heating, proceeds rapidly and offers excellent atom economy, significantly reducing reaction times and complexity compared to traditional methods. nih.govresearchgate.net

Optimization of this reaction has demonstrated that using a 1:2 molar ratio of 2-aminopyridine to cyanamide significantly increases the product yield. For instance, the reaction of 2-aminopyridine, cyanamide, and 4-chlorobenzaldehyde (B46862) under microwave irradiation at 120°C for 15 minutes saw an increase in yield from 35% to 70% when the cyanamide ratio was doubled. nih.gov This confirms the involvement of two cyanamide molecules in the reaction pathway. The versatility of this method is further showcased by its successful application with various ketones, including o-hydroxyacetophenone and cyclic ketones, to produce the corresponding triazine derivatives. nih.gov

The key advantages of microwave-assisted synthesis in this context are the significant reduction in reaction time and the circumvention of harsh chemicals often used in traditional multi-step syntheses that typically start from cyanuric chloride. nih.govmonash.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | nih.gov |

| Conditions | Often requires harsh reagents and temperatures | Milder conditions, often neat | nih.govresearchgate.net |

| Yield | Moderate | High to excellent | nih.gov |

| Complexity | Multi-step | One-pot | nih.govresearchgate.net |

| Environmental Impact | Use of hazardous solvents and reagents | Greener, better atom economy | nih.gov |

Ultrasound-Assisted Synthesis Methods

Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. This method is known to increase reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating. jmaterenvironsci.comresearchgate.net Its application in the synthesis of 1,3,5-triazine derivatives has proven to be an efficient, clean, and rapid methodology. jmaterenvironsci.com

The synthesis of various 1,3,5-triazine derivatives has been successfully achieved with higher yields and shorter reaction times under ultrasound irradiation. jmaterenvironsci.comresearchgate.net For example, the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines from aryl amines and formaldehyde (B43269) demonstrated significantly better outcomes compared to conventional refluxing methods. jmaterenvironsci.com This approach is valued for being more convenient and easily controlled. jmaterenvironsci.com

While direct synthesis of this compound using ultrasound has not been extensively detailed in the provided context, the principles are broadly applicable to heterocyclic synthesis. Ultrasound has been effectively used in synthesizing various nitrogen-containing heterocycles, such as 1,2,3-triazoles and 1,2,4-triazole (B32235) derivatives, highlighting its versatility. nih.govnih.govmdpi.com These studies consistently report key advantages like mild reaction conditions, short reaction times, easy product isolation, and good yields. nih.gov

Table 2: Advantages of Ultrasound-Assisted Synthesis for Heterocycles

| Advantage | Description | Reference |

|---|---|---|

| Increased Reaction Rate | Acoustic cavitation accelerates chemical transformations. | jmaterenvironsci.com |

| Higher Yields | Often provides superior product yields compared to conventional methods. | jmaterenvironsci.com |

| Milder Conditions | Reactions can often be carried out at lower temperatures. | jmaterenvironsci.com |

| Green Chemistry | Reduces energy consumption and often allows for the use of greener solvents like water. | jmaterenvironsci.comnih.gov |

| Simplicity | The procedure is generally convenient and easy to control. | jmaterenvironsci.com |

Catalytic Methodologies in Triazine Synthesis (e.g., Ullmann Cu(I)-Catalyzed Reactions)

Ullmann-type reactions, particularly those catalyzed by copper(I), are crucial for forming C-N bonds in the synthesis of substituted s-triazines. nih.govresearchgate.net These reactions offer a powerful alternative to traditional nucleophilic substitution, especially for achieving amination of the triazine core. researchgate.net A significant advancement in this area is the use of supported Cu(I) catalysts, which combine the benefits of homogeneous and heterogeneous catalysis. nih.gov

One effective methodology employs Cu(I) cations supported on a macroporous, weakly acidic polyacrylate resin. This low-cost, industrial resin serves as a robust support for the catalyst. nih.gov When used in the synthesis of di- and trisubstituted 1,3,5-triazine derivatives, this catalytic system leads to significantly shorter reaction times and often provides better yields compared to uncatalyzed reactions. nih.gov The catalyst is also easily separable from the reaction mixture, simplifying the purification process. nih.gov

The Ullmann-type C-N coupling reactions can also be conducted under ligand-free and oxygen-free conditions in water, representing a more environmentally benign approach. researchgate.net The active species in the classic Ullmann reaction is a copper(I) compound, which undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-N bond. organic-chemistry.org Modern developments have shown that ligands such as L-proline or N,N-dimethylglycine can facilitate these reactions under milder conditions with only catalytic amounts of copper. nih.gov

Table 3: Comparison of Uncatalyzed vs. Cu(I)-Catalyzed Ullmann-Type Synthesis of Triazines

| Parameter | Uncatalyzed Reaction | Cu(I)-Catalyzed Reaction | Reference |

|---|---|---|---|

| Reaction Time | Longer | Significantly shorter | nih.gov |

| Yield | Generally lower | Often higher | nih.gov |

| Catalyst | None | Supported or unsupported Cu(I) | nih.gov |

| Conditions | Can require harsh conditions | Milder conditions possible | nih.gov |

Friedel-Crafts Reaction Applications

The Friedel-Crafts reaction, a cornerstone of organic synthesis for attaching substituents to aromatic rings, has found applications in the synthesis of molecules containing the 1,3,5-triazine core. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). While direct Friedel-Crafts alkylation or acylation on the electron-deficient pyridine ring is generally not feasible without activating substituents, the reaction is effectively used on other aromatic systems which are then linked to a triazine ring. youtube.com

In the context of triazine chemistry, Friedel-Crafts reactions are primarily used to synthesize triaryl-substituted triazines. This is often achieved by reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aromatic compounds in the presence of a Lewis acid catalyst. This approach allows for the construction of complex molecular architectures built around the central triazine heterocycle.

For instance, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines. nih.gov Although this example does not directly involve a triazine ring, it illustrates the principle of using Friedel-Crafts-type reactions to functionalize nitrogen-containing heterocycles that could subsequently be linked to a triazine core. The reaction proceeds under relatively mild conditions and tolerates a range of functional groups. nih.gov The use of pyridinium-based ionic liquids has also been explored as a medium for Friedel-Crafts acylation reactions, offering a recyclable and green alternative to traditional solvents. researchgate.net

Computational and Theoretical Investigations of 4 Pyridin 4 Yl 1,3,5 Triazin 2 Amine and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become an indispensable tool for chemists, providing a theoretical framework to predict and interpret the properties of molecular systems. superfri.orgsusu.ru These methods are used to determine the optimized geometry of molecules, their electronic structure, and a host of other properties that govern their reactivity and interactions. superfri.org

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as one of the most popular and versatile computational methods in chemistry. nih.govrsc.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. superfri.org DFT calculations are used to determine the ground-state electronic structure of molecules, which in turn allows for the prediction of their geometries, energetic properties, and vibrational frequencies. rsc.org For heterocyclic systems like pyridyl-substituted triazines, DFT is instrumental in understanding the interplay of electronic effects between the different ring systems. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. d-nb.info The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govd-nb.info A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.00 |

| Energy Gap (Egap) | 4.50 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.00 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 4.01 |

This is an interactive data table. The values are representative examples from studies on analogous compounds and are for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine, an MEP map would likely show the most negative potential (red regions) localized on the nitrogen atoms of the pyridine (B92270) and triazine rings, as well as the amino group, reflecting their lone pairs of electrons. The hydrogen atoms of the amino group and some parts of the aromatic rings would likely exhibit a positive potential (blue regions). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of such compounds. rsc.org

In a molecule like this compound, significant intramolecular charge transfer (ICT) is expected. NBO analysis would likely reveal strong interactions between the lone pair orbitals of the nitrogen atoms (n) and the antibonding π* orbitals of the aromatic rings. For instance, delocalization from the lone pair of the amino group nitrogen to the π* orbitals of the triazine ring would contribute to the stability of the molecule. Similarly, interactions between the π orbitals of the pyridine ring and the π* orbitals of the triazine ring would indicate electronic communication between the two heterocyclic systems. These charge transfer interactions are fundamental to the molecule's electronic properties and reactivity. d-nb.inforesearchgate.net

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the probability of finding an electron pair in a given region of space. It is particularly useful for visualizing and characterizing the nature of chemical bonds, lone pairs, and atomic shells. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

An ELF analysis of this compound would reveal basins of high electron localization corresponding to the C-N, C-C, and C-H covalent bonds within the molecule. It would also clearly show localization basins for the lone pairs on the nitrogen atoms of the pyridine, triazine, and amino groups. This detailed picture of electron pairing helps in understanding the bonding patterns and the distribution of electron density within the molecule, complementing the information obtained from MEP and NBO analyses.

Conformational Analysis and Tautomerism Investigations

Furthermore, the presence of the 2-amino-1,3,5-triazine moiety introduces the possibility of tautomerism. The amino group can potentially exist in its imino tautomeric form. Computational studies are essential for determining the relative energies of these tautomers and predicting which form is more stable in the gas phase or in different solvent environments. The energy difference between tautomers can be small, and their equilibrium can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state. rsc.org Understanding the preferred tautomeric form is crucial as it dictates the molecule's hydrogen bonding patterns and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For this compound and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic or herbicidal effects, thereby guiding the design of new, more potent molecules. researchgate.netasianpubs.org

The development of QSAR models for triazine derivatives typically begins with a dataset of compounds with known biological activities, often expressed as IC50 or GI50 values, which are converted to a logarithmic scale (pIC50). asianpubs.orgnih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. asianpubs.orgnih.gov

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules. These descriptors can include parameters like molecular weight, logP, and topological indices.

3D-QSAR models, which are more common for this class of compounds, consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. asianpubs.orgnih.gov These methods require the alignment of all molecules in the dataset, often using the most active compound as a template. asianpubs.orgrsc.org CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA evaluates additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. asianpubs.orgnih.gov The goal is to create a model that relates variations in these fields to the observed differences in biological activity. nih.gov

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | h-DAAO Inhibitors | 0.613 | 0.966 | nih.govrsc.org |

| CoMSIA | h-DAAO Inhibitors | 0.669 | 0.985 | nih.govrsc.org |

| 3D-QSAR | Antileukemic Activity | - | - | rsc.orgrsc.org |

| 3D-QSAR | Antiproliferative Activity | - | - | nih.gov |

Atom-based 3D-QSAR is a ligand-based approach that generates a pharmacophore model from a set of active compounds. nih.gov This method identifies key chemical features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings—that are essential for biological activity. nih.gov

Once a pharmacophore hypothesis is developed, a 3D-QSAR model is built using partial least squares (PLS) regression. nih.gov The results are often visualized as 3D contour maps. researchgate.net These maps illustrate regions where specific properties are predicted to either increase or decrease activity. For instance, blue cubes might indicate areas where hydrophobic groups are favorable for activity, while red cubes might show regions where such groups are detrimental. researchgate.net This visual feedback is highly valuable for medicinal chemists, providing clear guidance on how to modify a lead compound, such as this compound, to enhance its interaction with a biological target. nih.govresearchgate.net

The reliability and predictive ability of a QSAR model are assessed through rigorous statistical validation. nih.gov This process is crucial to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. mdpi.com

Internal Validation is often performed using the leave-one-out (LOO) cross-validation method. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive power. mdpi.com Generally, a q² value greater than 0.5 is considered indicative of a good model. mdpi.com

External Validation is considered the most stringent test of a model's predictive capability. nih.govmdpi.com The model generated from the training set is used to predict the biological activities of the compounds in the test set (which were not used in model development). The predictive ability is quantified by parameters such as the predictive r² (r²_pred) or the external validation coefficient (Q²_ext). nih.govnih.gov A high value for these parameters indicates that the model has strong predictive power for new chemical entities. nih.gov

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 mdpi.com |

| Cross-validated Coefficient | q² or r²(CV) | Measures the internal predictive ability of the model. | > 0.5 mdpi.com |

| External Predictive Coefficient | r²_pred or Q²_ext | Measures the model's ability to predict the activity of an external test set. | > 0.6 nih.gov |

| Standard Deviation of Error of Prediction | SDEP | Indicates the accuracy of the predictions made by the model. | Lower value is better |

| F-test value | F | Indicates the statistical significance of the regression model. | Higher value is better mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide atomic-level insights into how a ligand, such as this compound, interacts with its biological target. These methods are crucial for understanding the mechanism of action and for structure-based drug design. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on their binding affinity. nih.gov For triazine derivatives, docking studies have been performed against a variety of protein targets, including human D-amino acid oxidase (h-DAAO), Photosystem II, and various protein kinases, which are often implicated in cancer. asianpubs.orgnih.govrsc.orgnih.gov

These studies reveal the specific interactions that stabilize the ligand-protein complex. Key interactions for triazine analogs frequently include:

Hydrogen Bonds: The nitrogen atoms in the triazine and pyridine rings, as well as the exocyclic amine group, can act as hydrogen bond donors or acceptors, forming critical bonds with amino acid residues like Arginine, Tyrosine, and Glycine in the active site. nih.govrsc.org

Hydrophobic Interactions: The aromatic rings of the triazine scaffold often engage in hydrophobic interactions with nonpolar residues such as Leucine, Phenylalanine, and Valine. nih.govrsc.orgnih.gov

π-π Stacking: The planar aromatic systems of the ligand can stack with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Histidine. mdpi.com

By analyzing these binding modes, researchers can understand why certain analogs are more potent than others and can rationally design modifications to improve binding affinity and selectivity. nih.gov

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bond | nih.govrsc.org |

| h-DAAO | Leu51, His217, Gln53, Leu215 | Hydrophobic | nih.govrsc.org |

| EGFR Kinase | LYS-745, CYS-775 | Hydrogen Bond | mdpi.com |

| c-Met Kinase | PHE-864, ASP-863, LYS-753 | π-π Stacking | mdpi.com |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. nih.govekb.eg An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds, providing insights into the stability and flexibility of the binding. ekb.eg

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. ekb.eg

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. It can show which residues in the active site are most affected by the ligand's presence. ekb.eg

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions identified in docking studies. nih.govrsc.org

These simulations are crucial for validating docking results and ensuring that the predicted binding mode is stable in a more realistic, dynamic environment. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery, enabling the efficient identification and optimization of lead compounds. These methods are particularly valuable for exploring the therapeutic potential of scaffolds like this compound and its analogs. By defining the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models serve as powerful filters in the search for novel bioactive molecules.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. This approach is founded on the principle that molecules with similar biological activities often share common steric and electronic features that are essential for interacting with the target receptor. youtube.com The process involves aligning a set of structurally diverse and active analogs of this compound to identify and map their shared chemical features. nih.gov

The generation of a ligand-based model typically begins with a training set of molecules with a wide range of biological activities. nih.gov Algorithms, such as the HypoGen module in Discovery Studio, can then generate hypothetical pharmacophores based on the chemical features of the most active compounds. nih.gov These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), and aromatic rings (RA). nih.gov

For analogs of the 1,3,5-triazine (B166579) scaffold, key pharmacophoric features have been identified in various studies. For instance, a model developed for 1,3,5-triazine derivatives targeting the 5-HT6 serotonin (B10506) receptor included four critical features: a positive ionizable group, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group. researchgate.net The pyridine and triazine rings within the this compound structure are significant pharmacophoric fragments, contributing to a wide array of biological activities. researchgate.netnih.gov The final model is selected and validated based on its ability to accurately predict the activity of a test set of molecules not used in its creation. nih.gov

Table 1: Common Pharmacophore Features in Ligand-Based Models

| Feature | Abbreviation | Description | Potential Contribution from this compound |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | Nitrogen atoms in the pyridine and triazine rings. |

| Hydrogen Bond Donor | HBD | A functional group capable of donating a hydrogen bond. | The amine (-NH2) group. |

| Aromatic Ring | RA | A planar, cyclic, conjugated ring system. | The pyridine ring and the triazine ring. |

| Hydrophobic Group | HY | A nonpolar group that interacts favorably with nonpolar residues in a binding site. | The aromatic rings can contribute to hydrophobic interactions. |

Structure-Based Pharmacophore Derivation

When the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, is available, a structure-based pharmacophore model can be derived. This approach leverages the detailed information of the protein-ligand binding interactions to create a more precise and target-specific pharmacophore. nih.gov

The process involves analyzing the key interactions between the ligand, such as an analog of this compound, and the amino acid residues within the active site of the target protein. nih.gov These interactions, including hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking, are mapped onto a 3D model. nih.gov The resulting pharmacophore represents the essential features a molecule must possess to bind effectively to the target.

For example, an e-pharmacophore model can be generated that maps the energetic contributions of the ligand's features to the binding affinity. nih.gov Studies on related heterocyclic systems have shown that interactions with specific residues are crucial. For instance, docking studies of nih.govresearchgate.netnih.govtriazine-pyridine inhibitors with cyclin-dependent kinases (CDKs) have been used to understand the structure-activity relationship and guide further design. nih.gov The derivation of a structure-based pharmacophore for this compound would involve identifying the specific hydrogen bonds formed by its amine group and triazine nitrogens, as well as the hydrophobic and aromatic interactions of its ring systems with the target's binding pocket.

Application in In Silico Hit Identification

The primary application of a validated pharmacophore model is its use as a 3D query for virtual screening of large chemical databases, such as ZINC, NCI, or ChemBank, to identify novel "hits". nih.gov This in silico screening process is a rapid and cost-effective method to filter vast libraries containing millions of compounds to a manageable number for experimental testing. rsc.org

The workflow for virtual screening typically involves several steps. First, the pharmacophore model is used to search for molecules that match the defined chemical features and their spatial arrangement. The retrieved hits are then subjected to further filtering based on drug-likeness criteria, such as Lipinski's Rule of Five, to select for compounds with favorable physicochemical properties for oral bioavailability.

Following this initial filtering, molecular docking is often employed to predict the binding mode and estimate the binding affinity of the hit compounds within the target's active site. researchgate.net This step helps to refine the list of potential candidates by prioritizing molecules that exhibit favorable interactions and a stable binding conformation. Through this hierarchical screening process, novel scaffolds or derivatives of this compound with potential therapeutic activity can be efficiently identified. researchgate.net For example, virtual screening campaigns have successfully identified novel inhibitors for various targets by starting with pharmacophore models derived from known active compounds. fip.org

Table 2: Typical Workflow for In Silico Hit Identification

| Step | Description | Purpose |

|---|---|---|

| 1. Pharmacophore Query | The validated pharmacophore model is used as a 3D search query. | To rapidly screen large compound databases for molecules matching the essential features for activity. |

| 2. Database Screening | Searching through libraries like ZINC, Maybridge, or NCI. | To identify an initial set of compounds that fit the pharmacophore hypothesis. |

| 3. Drug-Likeness Filtering | Application of filters such as Lipinski's Rule of Five or ADME-Tox predictions. | To remove compounds with poor physicochemical properties and potential toxicity issues. researchgate.net |

| 4. Molecular Docking | Docking the filtered hits into the 3D structure of the target protein. | To predict binding conformations, score interactions, and rank potential hits based on binding affinity. |

| 5. Hit Prioritization | Visual inspection and analysis of the top-scoring docked poses. | To select a final, smaller set of promising compounds for acquisition and biological testing. |

Structure Activity Relationship Sar Studies of 4 Pyridin 4 Yl 1,3,5 Triazin 2 Amine Derivatives

Elucidation of Key Structural Features for Modulated Activity

The fundamental scaffold of 4-(pyridin-4-yl)-1,3,5-triazin-2-amine possesses several key features that are crucial for its biological interactions. The triazine and pyridine (B92270) rings are aromatic systems whose planarity and electron distribution are significant for binding to biological targets. researchgate.net The nitrogen atoms within these rings, particularly the pyridine nitrogen and the exocyclic amine, often act as hydrogen bond acceptors and donors, respectively, forming critical interactions within the binding pockets of enzymes like kinases.

For instance, in many kinase inhibitors based on this scaffold, the 2-amino group on the triazine ring and the nitrogen of the pyridine ring are essential for forming hydrogen bonds with the hinge region of the kinase domain. This interaction mimics the adenine (B156593) portion of ATP, enabling competitive inhibition. The relative orientation of the pyridine and triazine rings, influenced by the bond connecting them, also plays a role in fitting into the specific topology of the target's active site. acs.org

Studies on related 1,3,5-triazine (B166579) derivatives have consistently shown that the diamino-substituted triazine is a privileged structure for anticancer activity. rsc.org The primary amine at the C2 position is a common feature in many potent inhibitors, often interacting with key amino acid residues like aspartate in the target protein. acs.org The pyridyl group at the C4 position is crucial for orienting the molecule and can be substituted to fine-tune activity and selectivity.

Impact of Substituent Effects on Triazine and Pyridine Moieties

Modifications to both the 1,3,5-triazine and the pyridine rings have profound effects on the potency and selectivity of these derivatives. SAR studies have systematically explored these effects, leading to the development of highly active compounds.

Substitutions on the Triazine Ring:

The C6 position of the triazine ring is a common point for modification. Introducing different cyclic amines, such as morpholine (B109124) or piperazine (B1678402), can significantly alter the compound's properties. For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, the lead compound ZSTK474 features two morpholine groups on the triazine ring. Replacing one of these morpholine groups with a piperazine moiety led to a significant reduction in inhibitory activity against several PI3K isoforms. nih.gov However, subsequent N-acetylation of the piperazine ring restored the potent inhibitory activity, demonstrating the sensitivity of this position to the substituent's electronic and steric properties. nih.gov

The compound PQR309 (Bimiralisib), a potent pan-class I PI3K/mTOR inhibitor, features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl) core. acs.org The two morpholine groups are critical for its activity profile.

| Compound/Modification | Target(s) | Key Substituents | Activity (IC₅₀) |

| ZSTK474 Analog (27) | PI3Kα, PI3Kδ | One morpholine replaced by piperazine | 180 nM (PI3Kα), 142 nM (PI3Kδ) |

| ZSTK474 Analog (28) | PI3K isoforms | N-acetylation of piperazine in analog 27 | 2.9–21 nM |

| PQR309 (Bimiralisib) | pan-PI3K, mTOR | 4,6-dimorpholino on triazine | Potent, balanced inhibition |

Substitutions on the Pyridine Ring:

The pyridine moiety also offers a site for modification to enhance activity and selectivity. In the case of PQR309, a trifluoromethyl (CF₃) group at the 4-position of the pyridine ring is a key feature. acs.org Exchanging the aryl moiety from 4-(trifluoromethyl)pyridin-2-amine in PQR309 to 4-(trifluoromethyl)pyrimidin-2-amine can be used to fine-tune the selectivity between PI3K and mTOR. acs.org This highlights how subtle changes to the electronics and sterics of the pyridine ring system can modulate the target profile. Studies on other pyridine derivatives have shown that electron-withdrawing or electron-donating groups can significantly alter biological activity. mdpi.com

Linker Modifications and their Influence on Activity

In many designs, a linker is used to connect the core triazine scaffold to other functional groups or pharmacophores. The nature, length, and flexibility of this linker are critical determinants of biological activity.

In a series of inhibitors developed for equilibrative nucleoside transporters (ENTs), a methyl group links a piperazine moiety to the C4 position of the triazine ring. polyu.edu.hk SAR studies of these FPMINT analogues revealed that the presence of this linker and the attached piperazine group were essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Modifications to the groups attached to the piperazine ring further modulated potency and selectivity. This indicates that the linker serves not just as a spacer but as an integral part of the pharmacophore, correctly positioning the terminal aromatic group for optimal interaction with the target.

Similarly, piperazine has been used to bridge 4-aminoquinoline (B48711) and 1,3,5-triazine moieties to create hybrid antibacterial agents. researchgate.net The piperazine linker in this context ensures the correct spatial arrangement of the two pharmacophores, allowing them to interact with their respective targets.

Hybrid Molecule Design and SAR Correlations

The design of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a powerful strategy in drug discovery. nih.gov The 1,3,5-triazine scaffold is a popular component in such designs due to its synthetic tractability and established biological importance. nih.govnih.gov

One approach involves creating hybrid molecules that target multiple pathways simultaneously. For example, researchers have designed dual PI3K/mTOR inhibitors by incorporating the 1,3,5-triazine core. mdpi.com A series of substituted s-triazines bearing a benzimidazole (B57391) group were designed as PI3K/mTOR inhibitors. One compound from this series showed remarkable inhibitory activity against PI3Kδ with an IC₅₀ value of 2.3 nM and moderate activity against other PI3K isoforms and mTOR. nih.gov

Another strategy involves creating hybrids of 2,4-diamino-1,3,5-triazines with coumarins or 2-imino-coumarins. nih.govmdpi.com In one study, a hybrid molecule, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, displayed significant cytotoxic activity against several human cancer cell lines, with IC₅₀ values in the low micromolar range (1.51–2.60 μM). nih.govmdpi.com This suggests a synergistic effect arising from the combination of the triazine and imino-coumarin moieties.

| Hybrid Molecule Class | Pharmacophores Combined | Resulting Activity | Example IC₅₀ |

| Triazine-Benzimidazole | 1,3,5-Triazine + Benzimidazole | Dual PI3K/mTOR inhibition | 2.3 nM (PI3Kδ), 15.4 nM (mTOR) |

| Triazine-Imino-Coumarin | 1,3,5-Triazine + Imino-Coumarin | Cytotoxicity in cancer cells | 1.51–2.60 μM |

| Triazine-4-Aminoquinoline | 1,3,5-Triazine + 4-Aminoquinoline | Antibacterial | Potent activity reported |

Preclinical Pharmacological and Mechanistic Research of 4 Pyridin 4 Yl 1,3,5 Triazin 2 Amine Analogs

Modulation of Cellular Pathways and Molecular Targets

Kinase Enzyme Inhibition Mechanisms (e.g., DHFR, VEGFR2, PI3K, CDK, EGFR, mTOR, JAK2, Tie-2)

Analogs of 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine and related heterocyclic systems have demonstrated significant inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes.

Dihydrofolate Reductase (DHFR): While direct studies on this compound analogs as DHFR inhibitors are not extensively documented, research into related triazine-containing structures shows their potential. For instance, cycloguanil (B1669406) analogues, which feature a dihydrotriazine ring, have been shown to inhibit cellular DHFR. mdpi.com The 1,3,5-triazine (B166579) scaffold is recognized as a viable starting point for the design of DHFR inhibitors. mdpi.comnih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Several pyridine-containing compounds have been investigated as VEGFR2 inhibitors, a key target in angiogenesis. A series of novel mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated as dual c-Met and VEGFR-2 inhibitors. frontiersin.org One of the most promising compounds, 17l , exhibited an IC50 value of 0.026 µM against c-Met and showed potent antiproliferative activity against various cancer cell lines. frontiersin.org Furthermore, novel pyridine-derived compounds have been designed to target VEGFR-2, with compound 10 from one such study potently inhibiting the enzyme with an IC50 of 0.12 µM, a potency nearly equivalent to the standard inhibitor sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov Another study developed potent ((pyridin-4-yl)ethyl)pyridine derivatives that were active against both VEGFR-1 and VEGFR-2, with some compounds showing IC50 values below 100 nM in cell-based assays. nih.gov

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/mTOR pathway is a critical signaling cascade in cancer. A number of trisubstituted 1,3,5-triazine derivatives have been synthesized and shown to be potent PI3K inhibitors, with the most active compounds being 2–4 times more potent than the well-characterized inhibitor ZSTK474. mdpi.com

Cyclin-Dependent Kinase (CDK): Although direct analogs of the title compound have not been extensively reported as CDK inhibitors, related pyrimidine (B1678525) structures have shown promise. N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors, with compound 15 exhibiting a Ki of 0.005 µM. ucsf.edu

Epidermal Growth Factor Receptor (EGFR): A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, with several compounds showing promising antiproliferative activity by targeting the EGFR/PI3K/AKT/mTOR signaling cascades. Notably, N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM. nih.gov

Janus Kinase 2 (JAK2): The JAK-STAT pathway is crucial for cytokine signaling. While specific this compound analogs have not been highlighted, related diaminotriazine compounds have been identified as selective binders to the JAK2 pseudokinase (JH2) domain. tuni.fi Additionally, 2-amino- mdpi.comnih.govmdpi.comtriazolo[1,5-a]pyridines have been developed as potent JAK2 inhibitors. researchgate.net

Tie-2: The receptor tyrosine kinase Tie-2 is an important target in angiogenesis. Through lead optimization of a pyridinyl pyrimidine scaffold, a pyridinyl triazine analog, compound 63 , was developed as a potent and highly selective Tie-2 kinase inhibitor, exhibiting over 30-fold selectivity against a panel of other kinases. nih.gov

| Compound/Analog Series | Target Kinase | Potency (IC50/Ki) | Reference |

| Pyridinyl triazine 63 | Tie-2 | >30-fold selective | nih.gov |

| mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyrazine 17l | c-Met/VEGFR-2 | 0.026 µM (c-Met) | frontiersin.org |

| Pyridine-derivative 10 | VEGFR-2 | 0.12 µM | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | 0.005 µM (Ki) | ucsf.edu |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | EGFR | 61 nM | nih.gov |

Inhibition of DNA Topoisomerase Activity

Certain analogs based on the 1,3,5-triazine scaffold have been identified as inhibitors of human DNA topoisomerase IIα (htIIα), an essential enzyme in DNA replication and chromosome segregation. A series of novel 4-amino-6-(phenylamino)-1,3,5-triazines were discovered as monocyclic htIIα inhibitors that target the ATP binding site of the enzyme. mdpi.comnih.gov The most active compound from this series demonstrated moderate inhibitory activity against htIIα with an IC50 of 139 μM. mdpi.com Initial hits from this class of compounds showed inhibitory activity in the micromolar range, with one such compound having an IC50 of 229 µM. mdpi.com These findings indicate that the 4-amino-6-(phenylamino)-1,3,5-triazine core is a promising scaffold for the development of catalytic inhibitors of this crucial enzyme.

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

| 4-amino-6-(phenylamino)-1,3,5-triazine (most active) | Topoisomerase IIα | 139 µM | mdpi.com |

| 4-amino-6-(phenylamino)-1,3,5-triazine (initial hit) | Topoisomerase IIα | 229 µM | mdpi.com |

Anti-tubulin Polymerization Mechanisms

The 1,3,5-triazine scaffold has been utilized to develop potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest in cancer cells. A series of thirty-seven 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues were synthesized and evaluated for their antiproliferative activity. Many of these compounds exhibited promising activity against a panel of human cancer cell lines. nih.govnih.gov

The most potent compound, 8j , displayed significant antiproliferative activity against HeLa, HepG2, A549, and MCF-7 cancer cell lines with IC50 values of 12.3, 9.6, 10.5, and 11.7 µM, respectively. frontiersin.orgnih.govnih.gov Further mechanistic studies revealed that compound 8j arrests the cell cycle in the G2/M phase and demonstrates remarkable inhibition of tubulin polymerization with an IC50 value of 5.2 µM. nih.gov Molecular docking studies suggest that this compound binds to the nocodazole (B1683961) binding site on tubulin. frontiersin.orgnih.govnih.gov

| Compound | Tubulin Polymerization Inhibition IC50 | HeLa IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| 8j | 5.2 µM | 12.3 ± 0.8 | 9.6 ± 0.4 | 10.5 ± 1.0 | 11.7 ± 0.5 | nih.govnih.gov |

Modulation of Carbonic Anhydrase Activity

While direct analogs of this compound have not been extensively studied as carbonic anhydrase (CA) inhibitors, related heterocyclic structures containing pyridine (B92270) and triazine moieties have shown significant activity. Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, are important targets in cancer therapy.

A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms. mdpi.comnih.gov These compounds displayed a wide range of inhibitory activity, with Ki values reaching 137 nM for hCA IX and 91 nM for hCA XII. mdpi.com Notably, some of these compounds exhibited significant selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov For example, one compound demonstrated up to 5.9-fold selectivity for hCA IX over hCA II. nih.gov

In another study, new sulfonamide derivatives of pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazine were investigated. While they were ineffective against CA I and II, they showed potent inhibition of the tumor-associated CA IX isoform. nih.gov The most effective compound in this series, 8e , exhibited an inhibition constant (Ki) of 13.8 nM against CA IX. nih.gov

| Compound Series | Target Isoform | Potency (Ki) | Reference |

| 4-substituted pyridine-3-sulfonamides | hCA IX | Down to 137 nM | mdpi.com |

| 4-substituted pyridine-3-sulfonamides | hCA XII | Down to 91 nM | mdpi.com |

| Pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazine sulfonamide 8e | CA IX | 13.8 nM | nih.gov |

Hypoxia-Inducible Factor (HIF) Pathway Inhibition

The Hypoxia-Inducible Factor (HIF) pathway is a critical mediator of cellular adaptation to low oxygen levels and is a key target in cancer research. While research on direct analogs of this compound is limited in this area, studies on related pyridine-containing heterocyclic compounds have shown promise.

A series of 3(5)-substituted-4-(2-phenyl-pyridin-4-yl)pyrazoles were synthesized and evaluated for their HIF-1α inhibitory activity. The lead compound from this series, 20d (J-1012) , was found to markedly decrease the hypoxia-induced accumulation of HIF-1α protein in a dose-dependent manner. nih.gov Mechanistic analysis revealed that J-1012 inhibits the synthesis of HIF-1α protein without affecting its degradation. By inhibiting the activation of HIF-1α, this compound was able to suppress metastasis and proliferation and promote apoptosis in colon cancer cells. nih.gov This highlights the potential of pyridine-containing scaffolds in the development of HIF-1 pathway inhibitors.

Enzyme Inhibition Kinetics and Selectivity Profiling

The selectivity of kinase inhibitors is a critical aspect of their preclinical evaluation, as it can influence both efficacy and potential off-target effects. ucsf.eduresearchgate.netnih.gov Several studies on this compound analogs and related compounds have included selectivity profiling.

As mentioned previously, the pyridinyl triazine compound 63 was identified as a highly selective Tie-2 kinase inhibitor, with over 30-fold selectivity against a panel of other kinases. nih.gov This selectivity is a key attribute for a targeted therapeutic agent.

In the context of JAK kinase inhibition, diaminotriazine compounds were found to be selective for the pseudokinase (JH2) domain of JAK2 over the active kinase (JH1) domain. tuni.fi Some of these compounds also showed preferential binding to the V617F mutant form of JAK2 JH2, which is prevalent in myeloproliferative neoplasms. tuni.fi

Furthermore, some triazine-based compounds have been developed as dual inhibitors, demonstrating a defined polypharmacology. For instance, the mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyrazine derivatives were designed as dual c-Met/VEGFR-2 inhibitors, which could offer advantages over single-target agents. frontiersin.org Similarly, certain triazine derivatives target both PI3K and mTOR. The ability to rationally design the selectivity profile of these compounds underscores the versatility of the pyridinyl-triazine scaffold in medicinal chemistry.

CYP1A1 Inhibition Studies

Analogs of this compound have been investigated for their potential to inhibit cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various compounds, including pro-carcinogens. Inhibition of this enzyme is a strategy in the development of anticancer agents.

A study on novel fused 1,2,4-triazine (B1199460) derivatives demonstrated that several compounds possessed significant inhibitory effects against CYP1A1 activity. nih.gov Specifically, compounds designated as 4e, 5a, 5b, and 6b were identified as the most potent inhibitors among those tested. nih.gov Molecular docking studies of triazolotriazine derivatives revealed that these compounds bind at the interface of substrate recognition sites 2 (SRS2) and 6 (SRS6) on the outer surface of the CYP1A1 protein. The binding is facilitated by hydrogen bonds with the amino acid residues ASN214, SER216, and ILE462. nih.gov

It is worth noting that pyridine itself and some of its metabolites have been shown to induce the expression of CYP1A1 in vivo. nih.gov However, this induction did not always correlate with the activation of the aryl hydrocarbon receptor (AhR), which is a common mechanism for CYP1A1 induction. nih.gov This suggests a complex relationship between pyridine-containing compounds and the regulation of CYP1A1.

Cellular Responses and Apoptotic Mechanisms

The cellular effects of this compound analogs are a key area of research, with a focus on their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

Numerous studies have shown that 1,3,5-triazine derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.com For instance, certain dihydrotriazine derivatives have demonstrated potent antiproliferative activities and the ability to induce marked apoptosis in HepG-2 cells. researchgate.net

Specifically, some analogs trigger cell cycle arrest at the G2/M phase. bue.edu.eg This phase is a critical checkpoint for DNA integrity before cell division. For example, compound PQR309, a pan-class I PI3K/mTOR inhibitor with a triazine core, was shown to induce a G1 cell cycle arrest, while a related compound triggered a mitotic arrest, causing cells to accumulate in the G2/M or subG1 phase. nih.gov Another study on a novel carboxamide derivative demonstrated that it inhibits the growth of colorectal cancer cells by inducing G2/M arrest. nih.gov

The induction of apoptosis by pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides has been observed to be concentration-dependent across several cancer cell lines. mdpi.comnih.gov Significant apoptotic effects were noted after 48 and 72 hours of incubation with these compounds. mdpi.com

Role of p53 and Downstream Effectors (e.g., p21) in Cell Death

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its pathway is often implicated in the mechanism of action of anticancer agents. nih.govnih.gov Activation of p53 in response to cellular stress, such as that induced by DNA-damaging agents, can lead to the transcriptional activation of target genes that mediate cell cycle arrest or apoptosis. nih.govamegroups.org

One of the key downstream effectors of p53 is p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor. nih.gov Upon activation by p53, p21 can bind to and inhibit cyclin-CDK complexes, leading to cell cycle arrest, which allows time for DNA repair. nih.govplos.org If the damage is too severe, the p53 pathway can trigger apoptosis. plos.org

Studies on compounds that activate the p53 pathway have shown a consequent induction of p21. osti.gov The p53-mediated cell death often involves the mitochondrial pathway through the regulation of apoptosis-associated proteins like those in the Bcl-2 family. amegroups.org For example, ligustrazine has been shown to induce cell apoptosis and G0/G1 phase cell cycle arrest in a p53-dependent manner. amegroups.org

Reactive Oxygen Species (ROS) Accumulation and Apoptosis Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage and trigger apoptosis when present in high concentrations. medchemexpress.com Several 1,3,5-triazine analogs have been found to exert their cytotoxic effects through the induction of excessive ROS. nih.gov

For example, a series of dihydrotriazine derivatives was found to increase ROS levels in HepG-2 cells, leading to significant apoptosis. researchgate.net Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides induced a concentration-dependent increase in ROS levels in all tested cancer cell lines. mdpi.com The accumulation of ROS-related damage to lipids, proteins, and DNA is thought to suppress tumor cell proliferation by inducing cell cycle arrest and apoptosis. mdpi.com This pro-oxidative activity is consistent with the genotoxic properties observed for these triazine derivatives. mdpi.com

Interactions with Nucleic Acids and Macromolecular Assemblies

The ability of small molecules to interact with DNA is a fundamental mechanism for many anticancer drugs, as these interactions can disrupt cellular replication and transcription. nih.gov

DNA Binding Modes (e.g., Intercalation, Groove Binding)

Analogs of this compound can interact with DNA through non-covalent binding modes, which are generally classified as intercalation, groove binding, and electrostatic interactions. nih.gov

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding typically causes a lengthening and unwinding of the DNA helix, which can be observed by an increase in DNA viscosity. nih.gov

Groove binding occurs when a molecule fits into the minor or major grooves of the DNA helix, stabilized by forces such as hydrogen bonding and van der Waals interactions. nih.gov This type of interaction generally causes little to no change in the viscosity of the DNA solution. nih.gov

Studies on triazine-isatin hybrids have suggested a groove-binding mode of interaction with DNA. nih.gov One particular compound from this series exhibited a high binding constant, indicating a strong affinity for DNA. nih.gov In contrast, some triazine-metal complexes have been shown to bind to DNA through a mild intercalation mechanism. nih.gov The specific mode of binding can be influenced by the structure of the compound and the DNA sequence. nih.gov

DNA Condensation Properties

While direct studies on the DNA condensation properties of this compound analogs are not extensively documented, research into structurally related triazine compounds suggests potential interactions with DNA. The ability of small molecules to bind to DNA is a critical factor in the development of new therapeutic agents, particularly in oncology. nih.gov

One area of investigation has been the DNA binding of novel s-triazine-isatin hybrids. These compounds were studied for their interaction with salmon sperm DNA (SS-DNA) under physiological conditions. The experimental results indicated a strong binding affinity, primarily through groove-binding modes. nih.gov The binding constants (Kb) for these hybrids were found to be in the range of 104 to 105 M−1. Notably, a derivative with a 3-trifluoromethyl substitution exhibited the highest binding constant (Kb = 9.51 ×105 M−1), suggesting a superior interaction profile with DNA. nih.gov Computational docking analyses supported these findings, with docking scores ranging from -8.5 to -10.3 kcal mol−1, indicating significant binding affinity to the DNA double helix. nih.gov

Another class of related compounds, monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines, has been identified as inhibitors of human DNA topoisomerase IIα (htIIα). nih.gov These compounds target the ATP binding site of the enzyme, which is crucial for its function in managing DNA topology during cellular processes. nih.gov This interaction with a key DNA-modifying enzyme further underscores the potential for triazine-based structures to interfere with DNA-related functions, which may be a consequence of their DNA binding capabilities.

The general structural features required for small molecules to interact with DNA include the presence of a (hetero)aromatic system for π-stacking interactions and often cationic side chains for ionic interactions with the phosphate (B84403) backbone of DNA. nih.gov The pyridinyl and triazine rings in the core structure of this compound could potentially facilitate such interactions.

Table 1: DNA Binding Properties of s-Triazine-Isatin Hybrids

| Compound | R Group | Binding Constant (Kb) (M-1) | Docking Score (kcal mol-1) |

|---|---|---|---|

| 7a | H | 5.23 × 104 | -8.9 |

| 7b | 4-CH3 | 2.15 × 105 | -9.3 |

| 7c | 4-OCH3 | 3.89 × 105 | -9.1 |

| 7d | 4-F | 6.77 × 105 | -9.8 |

| 7e | 4-Cl | 8.12 × 105 | -10.1 |

| 7f | 3-CF3 | 9.51 × 105 | -10.3 |

Data derived from experimental and computational studies on s-triazine-isatin hybrids interacting with salmon sperm DNA. nih.gov

Antiviral Mechanisms of Action (e.g., HIV-1 Reverse Transcriptase, SARS-CoV-2 Helicase)

The 1,3,5-triazine scaffold is a component of various compounds investigated for their antiviral properties. Analogs of this compound have been explored as potential inhibitors of key viral enzymes.

HIV-1 Reverse Transcriptase Inhibition

Tri-substituted 1,3,5-triazine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds are known to interact with the NNRTI binding pocket of the reverse transcriptase enzyme, a site distinct from the active site where nucleoside analogs bind. nih.gov The binding of these derivatives is often characterized by significant π-π stacking interactions and hydrogen bonding with amino acid residues within the pocket, which leads to the inhibition of the enzyme's function and thus prevents the reverse transcription of the viral RNA genome into DNA. nih.gov The structural diversity of substituents on the triazine ring plays a crucial role in the potency and resistance profile of these inhibitors. nih.gov

Structurally related pyridinone derivatives have also been identified as specific inhibitors of HIV-1 reverse transcriptase. These compounds demonstrate non-competitive inhibition with respect to the template-primer and bind preferentially to the enzyme-template-primer complex. nih.gov

SARS-CoV-2 Helicase Inhibition

The SARS-CoV-2 helicase, also known as nsp13, is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While direct inhibition of SARS-CoV-2 helicase by this compound analogs has not been specifically reported, various other small molecules have been identified as inhibitors. These include natural products like flavonoids (e.g., myricetin, baicalein) and other synthetic compounds. nih.gov The mechanism of these inhibitors often involves interference with the ATPase activity of the helicase or blocking the unwinding of the RNA duplex. nih.gov Given the structural diversity of compounds that can inhibit this enzyme, it is plausible that appropriately substituted pyridinyl-triazine analogs could also exhibit inhibitory activity. High-throughput screening of chemical libraries is a common approach to identify novel inhibitors of SARS-CoV-2 nsp13 helicase. ucl.ac.ukresearchgate.net

Antimicrobial Activity and Associated Mechanisms

Derivatives of 1,3,5-triazine have been the subject of extensive research for their antimicrobial properties against a range of pathogens. nih.govresearchgate.net

A triazine-based amphipathic polymer, designated TZP4, has demonstrated potent antimicrobial activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. nih.gov Mechanistic studies involving membrane depolarization, SYTOX Green uptake, and flow cytometry have revealed that the antimicrobial action of TZP4 is likely due to an intracellular target rather than disruption of the bacterial cell membrane. nih.gov This suggests that the compound can penetrate the bacterial cell envelope to exert its effects.

In the realm of antifungal research, a triazine derivative, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), was identified as having significant antifungal activity against Candida albicans. nih.gov This compound was shown to have a rapid fungicidal effect and was also effective against fluconazole- and caspofungin-resistant strains of C. albicans. nih.gov The mechanism of action appears to involve the inhibition of biofilm formation and a reduction in the thickness of the mannan (B1593421) cell wall, indicating an effect on the integrity of the fungal cell envelope. nih.gov

Furthermore, 4-aminoquinoline-1,3,5-triazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds in this series showed promising inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The specific mechanisms for these compounds were not fully elucidated but are presumed to involve interactions with essential microbial cellular processes. The combination of the triazine core with other pharmacologically active moieties like aminoquinoline can lead to compounds with enhanced antimicrobial efficacy. researchgate.net

**Table 2: Antifungal Activity of a Triazine Derivative (TRI) against *Candida albicans***

| Parameter | Observation |

|---|---|

| Effect on Viability | Significant reduction in bioluminescence and colony forming units |

| Activity Spectrum | Effective against fluconazole- and caspofungin-resistant strains |

| Biofilm Formation | Inhibitory effect observed |

| Cell Wall Integrity | Reduction in the thickness of the mannan cell wall |

Data based on the study of (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI). nih.gov

Applications of 4 Pyridin 4 Yl 1,3,5 Triazin 2 Amine Derivatives in Advanced Materials and Catalysis

Supramolecular Chemistry and Self-Assembly

The strategic placement of nitrogen atoms in the pyridine (B92270) and triazine rings, combined with the amino substituent, allows for the formation of predictable and robust non-covalent interactions. These interactions are fundamental to the construction of ordered, self-assembled materials with advanced properties.

Hydrogen Bonding and Coordinative Interactions in Self-Assembled Networks

Hydrogen bonding is a primary driving force in the self-assembly of 4-(pyridin-4-yl)-1,3,5-triazin-2-amine derivatives. The diaminotriazine (DAT) moiety is a well-established functional group known for creating predictable hydrogen bonding motifs. rsc.org The amine group (N-H) acts as a hydrogen bond donor, while the nitrogen atoms of the triazine and pyridine rings serve as acceptors. This complementarity allows for the formation of extensive networks.

The pyridyl nitrogen also offers a site for coordinative interactions with metal ions. This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers, where the triazine derivative acts as a linker or ligand. researchgate.net The combination of hydrogen bonding and metal coordination enables the creation of highly complex and functional multidimensional networks. researchgate.net

Table 1: Hydrogen-Bond Geometry in a 4-(Pyridyl)-1,3,5-triazin-2-amine Derivative

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N4—H4A⋯N5 | 0.86 | 2.10 | 2.956 | 172 |

Data derived from the crystal structure of 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. nih.gov The table shows a strong, linear hydrogen bond between the amine donor (D) and a triazine nitrogen acceptor (A) of an adjacent molecule.

Design of Molecular Duplexes and Supramolecular Synthons

The concept of supramolecular synthons—robust and predictable non-covalent recognition patterns—is central to crystal engineering. researchgate.net The 2-amino-1,3,5-triazine moiety is a powerful synthon capable of forming self-complementary hydrogen bonds. This allows two molecules to pair up, forming structures known as molecular duplexes. semanticscholar.orgresearchgate.net

These duplexes are often stabilized by a combination of interactions, including primary N-H···N hydrogen bonds and weaker, secondary interactions like C-H···O and C-H···π bonds. semanticscholar.org The ability to form these well-defined, sextuple hydrogen bond arrays makes triazine derivatives attractive platforms for creating complex heteroduplex constructs. researchgate.net By modifying the substituents on the triazine or pyridine rings, chemists can tune the stability and geometry of these duplexes, enabling the rational design of materials with specific solid-state structures and properties. semanticscholar.org The 1,3,5-triazine (B166579) unit has proven to be a versatile building block for a significant number of self-assembled systems, including coordination cages and supramolecular polymers. researchgate.net

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)

The pyridine and triazine components of this compound and its derivatives can act as guest molecules, forming inclusion complexes with various macrocyclic hosts. This host-guest chemistry is driven by non-covalent forces such as hydrophobic interactions, ion-dipole interactions, and hydrogen bonding. researchgate.netmdpi.com